Methyl 2-(3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate
CAS No.: 938001-65-1
VCID: VC6093478
Molecular Formula: C11H14F2N2O2
Molecular Weight: 244.242
* For research use only. Not for human or veterinary use.

Description |
Methyl 2-(3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate is a complex organic compound belonging to the indazole class of compounds. It features a unique structure with a difluoromethyl group attached to a tetrahydroindazole moiety, which is notable for its potential therapeutic applications, particularly in medicinal chemistry . Key Features:
Synthesis of Methyl 2-(3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetateThe synthesis of this compound involves several key steps, often starting with the formation of the indazole ring. A successful synthesis method involves refluxing 6-bromo-4-chloroquinoline with 3-(difluoromethyl)aniline in ethanol, followed by purification through flash chromatography. Structural Data:
Potential Applications and Biological ActivityMethyl 2-(3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate is of interest in medicinal chemistry due to its potential therapeutic applications. Preliminary studies suggest it may exhibit anti-inflammatory properties through the inhibition of cyclooxygenase enzymes. Biological Activity:
Research Findings and Future DirectionsResearch into the biological activities of this compound is ongoing, with a focus on understanding its structure-activity relationships. Modifications to the indazole scaffold can significantly influence its biological activity, suggesting potential for further derivatization to enhance therapeutic efficacy. Future Research Directions:
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 938001-65-1 | ||||||||||||
Product Name | Methyl 2-(3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetate | ||||||||||||
Molecular Formula | C11H14F2N2O2 | ||||||||||||
Molecular Weight | 244.242 | ||||||||||||
IUPAC Name | methyl 2-[3-(difluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetate | ||||||||||||
Standard InChI | InChI=1S/C11H14F2N2O2/c1-17-9(16)6-15-8-5-3-2-4-7(8)10(14-15)11(12)13/h11H,2-6H2,1H3 | ||||||||||||
Standard InChIKey | ULNXHPSRORFTBI-UHFFFAOYSA-N | ||||||||||||
SMILES | COC(=O)CN1C2=C(CCCC2)C(=N1)C(F)F | ||||||||||||
Solubility | not available | ||||||||||||
PubChem Compound | 19616887 | ||||||||||||
Last Modified | Jul 24 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume